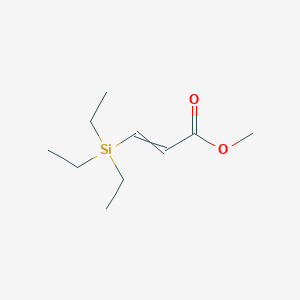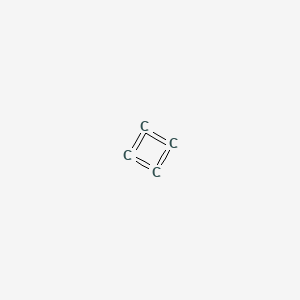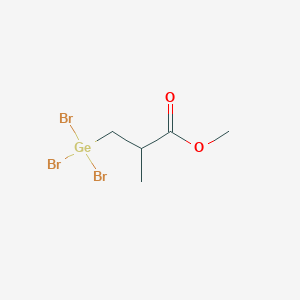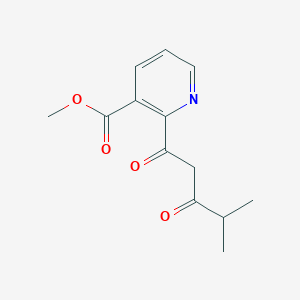![molecular formula C2Cl6O2 B14330862 Trichloro[(trichloromethyl)peroxy]methane CAS No. 111005-89-1](/img/structure/B14330862.png)
Trichloro[(trichloromethyl)peroxy]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[(trichloromethyl)peroxy]methane is an organochlorine compound characterized by the presence of both trichloromethyl and peroxy groups. This compound is known for its significant reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(trichloromethyl)peroxy]methane typically involves the chlorination of organic precursors under controlled conditions. One common method is the reaction of trichloromethane with chlorine gas in the presence of ultraviolet light, which facilitates the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are conducted in specialized reactors where temperature, pressure, and light exposure are carefully controlled to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trichloro[(trichloromethyl)peroxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler chlorinated compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and peroxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trichloro[(trichloromethyl)peroxy]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of trichloro[(trichloromethyl)peroxy]methane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The peroxy group is particularly reactive, facilitating oxidation reactions and the formation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Trichloromethane (Chloroform): A common solvent with similar chlorinated structure.
Trichloroacetic Acid: Known for its strong acidity due to the presence of the trichloromethyl group.
Trichloromethanesulfonic Acid: Another strong acid with similar functional groups.
Uniqueness
Trichloro[(trichloromethyl)peroxy]methane is unique due to the presence of both trichloromethyl and peroxy groups, which confer distinct reactivity and chemical properties. This dual functionality makes it valuable in various chemical processes and applications.
Properties
CAS No. |
111005-89-1 |
|---|---|
Molecular Formula |
C2Cl6O2 |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
trichloro(trichloromethylperoxy)methane |
InChI |
InChI=1S/C2Cl6O2/c3-1(4,5)9-10-2(6,7)8 |
InChI Key |
NDHYXZCDTGNTSM-UHFFFAOYSA-N |
Canonical SMILES |
C(OOC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)




![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)

![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)


![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
